

Evifacotrep (GFB-887) in Glomerular Diseases: A Comparative Meta-Analysis

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Compound of Interest

Compound Name: *Evifacotrep*

Cat. No.: *B8238393*

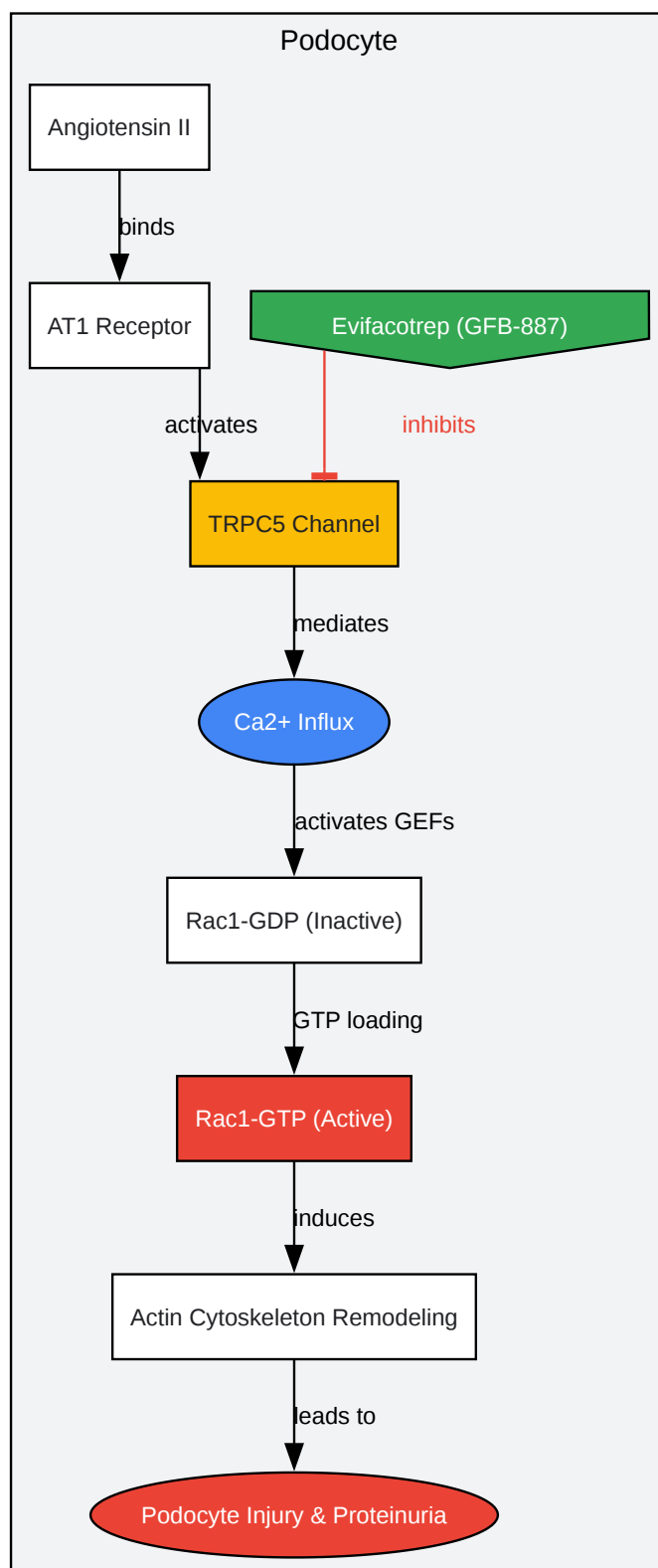
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An in-depth comparison of the novel TRPC5 inhibitor, **Evifacotrep**, against current standards of care for Focal Segmental Glomerulosclerosis (FSGS) and Diabetic Nephropathy (DN). This guide synthesizes available clinical trial data to provide researchers, scientists, and drug development professionals with a comprehensive overview of its therapeutic potential.

Evifacotrep (GFB-887) is an investigational, first-in-class, potent, and selective small-molecule inhibitor of the Transient Receptor Potential Canonical 5 (TRPC5) and TRPC4 channels.[1] It is being developed as a precision medicine targeting the underlying mechanisms of podocyte injury in glomerular diseases.[2][3] The therapeutic rationale for **Evifacotrep** is based on its ability to inhibit the overactivation of the TRPC5-Rac1 signaling pathway, a key driver of podocyte damage and subsequent proteinuria in a significant subset of patients with Focal Segmental Glomerulosclerosis (FSGS) and Diabetic Nephropathy (DN).[2][4]

Mechanism of Action: The TRPC5-Rac1 Pathway

In healthy kidneys, podocytes play a crucial role in the glomerular filtration barrier, preventing the loss of essential proteins into the urine. In certain glomerular diseases, overactivation of the TRPC5 channel leads to an influx of calcium into podocytes. This triggers the activation of the small GTPase Rac1, resulting in cytoskeletal remodeling, podocyte effacement (flattening), detachment, and ultimately, proteinuria. **Evifacotrep** directly targets and blocks the TRPC5 channel, thereby inhibiting this pathological cascade and preserving podocyte integrity.



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Figure 1: Simplified signaling pathway of **Evifacotrep**'s mechanism of action.

Clinical Trial Data Summary: Evifacotrep (GFB-887)

Clinical development of **Evifacotrep** has progressed through Phase 1 and into Phase 2 clinical trials. The following tables summarize the key findings from these studies.

Phase 1: First-in-Human Study (NCT03970122)

This randomized, double-blind, placebo-controlled, single-ascending dose study evaluated the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of **Evifacotrep** in 70 healthy volunteers.

Parameter	Key Findings
Safety & Tolerability	Well-tolerated at all single doses ranging from 5 mg to 900 mg. No dose-limiting toxicities or serious adverse events were reported. Most common adverse events were mild headache and nausea.
Pharmacokinetics (PK)	Profile consistent with once-daily dosing, with a half-life of 55 to 68 hours.
Pharmacodynamics (PD)	Dose-dependent and sustained reductions in urinary Rac1 (uRac1), a biomarker of TRPC5-Rac1 pathway engagement. Single doses of 40 mg and 80 mg resulted in 46% and 59% peak reductions in uRac1, respectively.

Phase 2: TRACTION-2 Study (NCT04387448) - Preliminary Data

This ongoing Phase 2a, multicenter, double-blind, placebo-controlled, multiple-ascending dose study is evaluating the efficacy and safety of **Evifacotrep** in patients with FSGS, treatment-resistant minimal change disease (TR-MCD), and DN. The preliminary data below is from an interim analysis of the FSGS and DN cohorts after 12 weeks of treatment.

Indication	Efficacy Endpoint	Results
Focal Segmental Glomerulosclerosis (FSGS)	Placebo-adjusted mean reduction in Urine Protein-to-Creatinine Ratio (UPCR)	32% reduction (p=0.04). 90% of Evifacotrep-treated patients experienced a reduction in UPCR.
Biomarker Sub-analysis (patients with a threshold reduction in uRac1 at week 2)	48% placebo-adjusted mean reduction in UPCR.	
Diabetic Nephropathy (DN)	Change in Urine Albumin-to-Creatinine Ratio (UACR)	No treatment effect observed in the initial cohort of 44 patients.
Safety (FSGS & DN)	Adverse Events	Generally safe and well-tolerated. No serious adverse events related to the trial drug were reported.

Comparison with Standard of Care and Other Investigational Therapies

A direct head-to-head comparison of **Evifacotrep** with other treatments is not yet available. The following tables provide a comparative overview based on published data for the standard of care in FSGS and DN.

Focal Segmental Glomerulosclerosis (FSGS)

The treatment landscape for primary FSGS is challenging due to the heterogeneity of the disease and variable response to therapy.

Treatment Class	Examples	Reported Efficacy (Remission Rates)	Key Limitations & Adverse Events
Corticosteroids	Prednisone, Dexamethasone	Highly variable; complete remission in a minority of patients.	Significant side effects with long-term use (e.g., weight gain, infections, osteoporosis).
Calcineurin Inhibitors	Cyclosporine, Tacrolimus	Can induce remission in some steroid-resistant patients.	Nephrotoxicity, hypertension, metabolic disturbances.
Other Immunosuppressants	Mycophenolate Mofetil (MMF), Rituximab	Used in steroid or calcineurin inhibitor-resistant cases with varying success.	Myelosuppression, infections.
Angiotensin-Converting Enzyme (ACE) Inhibitors / Angiotensin II Receptor Blockers (ARBs)	Lisinopril, Losartan	Reduce proteinuria and slow disease progression, but not curative.	Hyperkalemia, cough (ACEi).
Investigational: Sparsentan	Dual endothelin and angiotensin receptor antagonist	Showed a greater reduction in proteinuria compared to irbesartan in the DUET study.	Hypotension, edema.

Diabetic Nephropathy (DN)

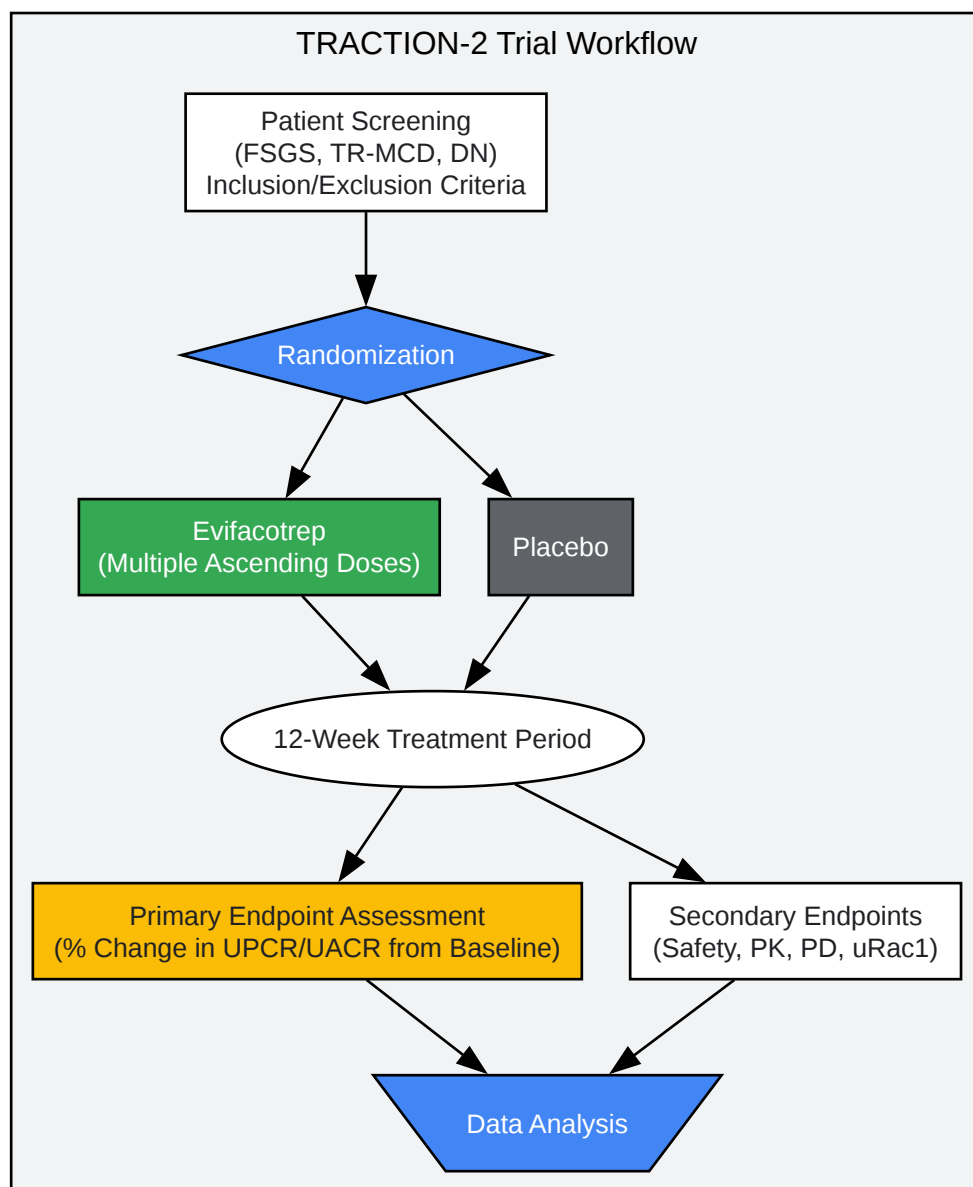
The management of DN focuses on multifactorial risk reduction, including glycemic and blood pressure control.

Treatment Class	Examples	Reported Efficacy (Primary Renal Outcomes)	Key Limitations & Adverse Events
ACE Inhibitors / ARBs	Lisinopril, Losartan, Irbesartan	Cornerstone of therapy; reduce risk of progression to macroalbuminuria and ESRD.	Hyperkalemia, cough (ACEi).
Sodium-Glucose Cotransporter 2 (SGLT2) Inhibitors	Canagliflozin, Dapagliflozin, Empagliflozin	Reduce the risk of CKD progression and cardiovascular events.	Genital mycotic infections, euglycemic ketoacidosis (rare).
Non-steroidal Mineralocorticoid Receptor Antagonists (nsMRAs)	Finerenone	Reduces the risk of CKD progression and cardiovascular events in patients with T2D and CKD.	Hyperkalemia.
Glucagon-like peptide-1 (GLP-1) Receptor Agonists	Semaglutide	Showed benefits on kidney outcomes in cardiovascular outcome trials.	Gastrointestinal side effects.

Experimental Protocols & Workflows

TRACTION-2 (Phase 2a) Study Design

The TRACTION-2 trial is a crucial step in evaluating the clinical proof-of-concept for **Evifacotrep**.



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Figure 2: High-level workflow of the TRACTION-2 clinical trial.

Key Methodologies:

- Patient Population: Adults with FSGS, TR-MCD, or DN with persistent proteinuria despite being on a stable standard of care regimen, including renin-angiotensin system (RAS) blockade.

- Intervention: Oral administration of **Evifacotrep** or placebo in three ascending dose levels for 12 weeks.
- Primary Outcome Measures: The primary objective is to evaluate the effect of increasing doses of GFB-887 on proteinuria, measured as the percentage change from baseline in UPCR for FSGS/TR-MCD and UACR for DN.
- Biomarker Analysis: Urinary Rac1 levels are measured as a pharmacodynamic biomarker to assess target engagement and potentially predict treatment response.

Conclusion and Future Directions

The preliminary data for **Evifacotrep** (GFB-887) are promising, particularly for patients with FSGS, a condition with high unmet medical need. The observed 32% placebo-adjusted reduction in proteinuria in the overall FSGS cohort, and a more pronounced 48% reduction in a biomarker-selected sub-population, suggests a clinically meaningful effect. The novel, targeted mechanism of action, focusing on the preservation of podocyte health, differentiates **Evifacotrep** from existing therapies that primarily address secondary factors like blood pressure and immune response.

However, the lack of an observed treatment effect in the initial diabetic nephropathy cohort highlights the complex and multifactorial nature of this disease. Further investigation is required to determine if there is a specific subset of DN patients with TRPC5-driven pathology who might benefit from this therapy.

The full results from the TRACTION-2 study, including data from the higher dose cohorts and the long-term extension study, are eagerly awaited. These will be critical in establishing a more complete efficacy and safety profile for **Evifacotrep** and in refining the patient selection strategy based on biomarkers like urinary Rac1 and underlying genetic drivers of disease. If subsequent trials confirm these early findings, **Evifacotrep** could represent a significant advancement in the treatment of FSGS and potentially other proteinuric kidney diseases.

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